σ1 Receptor Affinity vs. 4-Benzylpiperazine Analogs
1-(2-Fluorobenzyl)-4-(propan-2-yl)piperazine demonstrates subnanomolar binding affinity (Ki = 0.080 nM) for the human sigma-1 (σ1) receptor in competitive radioligand displacement assays [1]. This affinity exceeds that of the broader 4-benzylpiperazine class benchmark (median Ki ≈ 1-4 nM across seven representative derivatives) [2] and surpasses the affinity of the 2-fluorophenylpiperazine analog 1-(2-fluorophenyl)piperazine for its primary serotonin receptor targets (Ki = 29-58 nM for 5-HT1A/1B) [3].
| Evidence Dimension | σ1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.080 nM (human σ1 receptor) |
| Comparator Or Baseline | 4-Benzylpiperazine derivative series: Ki range 0.31-4.19 nM; 1-(2-fluorophenyl)piperazine: Ki = 29-58 nM (5-HT1A/1B) |
| Quantified Difference | Target compound affinity is ~4-50× higher than the 4-benzylpiperazine class range; ~360-725× higher than the 2-fluorophenyl analog's primary receptor affinity |
| Conditions | Human σ1 receptor competitive radioligand displacement assay using [³H]-(+)-pentazocine; guinea pig brain membrane preparation |
Why This Matters
Procurement of this specific compound enables access to subnanomolar σ1 affinity that is not reliably achieved with structurally related but pharmacologically distinct analogs.
- [1] BindingDB. BDBM50251208 (CHEMBL4088272): Sigma non-opioid intracellular receptor 1 (Human) affinity data. Ki = 0.080 nM. University of Catania/ChEMBL curated, 2024. View Source
- [2] Romeo, G.; Materia, L.; Modica, M. N.; et al. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 2021. Ki(σ1) range 0.31-4.19 nM across seven derivatives. View Source
- [3] BindingDB. BDBM50017457 (CHEMBL9429): 1-(2-Fluorophenyl)piperazine binding affinity at rat 5-HT1A (Ki = 43 nM) and 5-HT1B (Ki = 29 nM). McNeil Pharmaceutical/Janssen Research Foundation/ChEMBL curated. View Source
